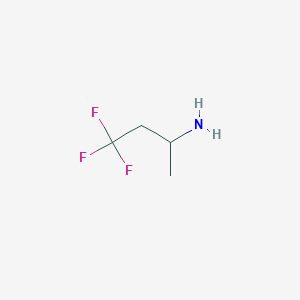

4,4,4-Trifluorobutan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluorobutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N/c1-3(8)2-4(5,6)7/h3H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEQNJJYWZWKMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4,4 Trifluorobutan 2 Amine and Its Analogs

Classical and Established Synthetic Approaches

Established synthetic routes to 4,4,4-Trifluorobutan-2-amine and its analogs often rely on fundamental organic transformations. These methods are valued for their reliability and applicability to a range of substrates.

Reductive Amination Strategies to Access the Amine Moiety

Reductive amination is a cornerstone of amine synthesis and a primary method for producing this compound. This reaction typically involves the condensation of a carbonyl compound, in this case, 4,4,4-trifluorobutan-2-one, with an amine source, followed by the reduction of the resulting imine intermediate. The direct, one-pot reaction is often favored for its efficiency. nih.govmdma.ch

A variety of reducing agents can be employed in this process, each with its own advantages. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent that is particularly effective for the reductive amination of aldehydes and ketones and can be used in the presence of acid-sensitive functional groups. mdma.chharvard.educommonorganicchemistry.com Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄). commonorganicchemistry.commasterorganicchemistry.com The choice of solvent can also influence the reaction, with 1,2-dichloroethane (B1671644) (DCE) and tetrahydrofuran (B95107) (THF) being common options. mdma.ch

For the synthesis of primary amines like this compound, ammonia (B1221849) or an ammonia equivalent is used as the nitrogen source. The reaction proceeds through the formation of an imine, which is then reduced in situ to the desired amine.

| Reducing Agent | Typical Solvents | Key Characteristics |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, selective for imines over ketones/aldehydes, tolerant of acid-sensitive groups. mdma.chharvard.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective, but generates toxic cyanide byproducts. harvard.edumasterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce the starting ketone; often added after imine formation. commonorganicchemistry.commasterorganicchemistry.com |

Nucleophilic Substitution Reactions in Trifluoromethylated Systems

Nucleophilic substitution provides another avenue for the synthesis of trifluoromethylated amines. In this approach, a suitable nucleophile, typically an amine or an azide (B81097) followed by reduction, displaces a leaving group on a trifluoromethylated butane (B89635) scaffold. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the substrate in these reactions.

While direct nucleophilic substitution on a carbon bearing a trifluoromethyl group is challenging, reactions can occur at adjacent positions. For instance, a precursor with a leaving group at the C2 position of a 4,4,4-trifluorobutane chain could react with an amine nucleophile to yield the target compound. The efficiency of such reactions is dependent on the nature of the leaving group, the nucleophilicity of the amine, and the reaction conditions.

Derivatization from Precursors Containing Trifluoromethyl and Butyl Scaffolds

The synthesis of this compound can also be achieved through the derivatization of readily available precursors that already contain the essential trifluoromethyl and butyl structural elements. sigmaaldrich.com This strategy often involves the transformation of a functional group on the butane chain into an amine.

For example, a precursor such as 4,4,4-trifluorobutan-2-ol (B21308) can be converted to the corresponding amine. This can be achieved through a two-step process involving the conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source like ammonia or an azide which is subsequently reduced.

Another approach involves the use of trifluoromethylated building blocks in multi-step syntheses. researchgate.netnih.govenamine.net For instance, trifluoroacetic acid or its derivatives can serve as starting materials for the construction of the trifluoromethylated butane skeleton, which is then further functionalized to introduce the amine group.

Advanced and Stereoselective Synthetic Pathways

The development of stereoselective methods for the synthesis of chiral amines is of paramount importance, particularly in the pharmaceutical industry. These advanced strategies allow for the preparation of enantiomerically pure this compound and its analogs.

Asymmetric Synthesis of Chiral this compound and Related Structures

Asymmetric synthesis of chiral trifluoromethylated amines has been a focus of significant research. nih.govnih.gov Catalytic enantioselective methods, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, are highly desirable. One such strategy is the catalytic asymmetric reduction of trifluoromethylated imines. organic-chemistry.org For example, BINOL-derived boro-phosphate catalysts have been shown to effectively catalyze the enantioselective reduction of α-trifluoromethylated imines to provide chiral amines in high yields and with excellent enantioselectivities. organic-chemistry.org

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. researchgate.netnih.gov In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent example of this strategy in the synthesis of chiral trifluoromethylated amines involves the use of N-tert-butanesulfinamide. This chiral auxiliary reacts with 4,4,4-trifluoro-2-butanone to form a chiral N-tert-butanesulfinyl imine. Subsequent diastereoselective reduction of this imine, followed by removal of the sulfinyl group, affords the chiral amine with high enantiopurity. rsc.org The choice of reducing agent can influence the diastereoselectivity of the reduction, allowing for the selective synthesis of either diastereomer of the product. rsc.org

Another important class of chiral auxiliaries is the Evans oxazolidinones. researchgate.netrsc.orgyoutube.com These auxiliaries can be acylated and then subjected to diastereoselective alkylation or other transformations. rsc.org While more commonly used for the synthesis of chiral carboxylic acid derivatives, this methodology can be adapted for the synthesis of chiral amines. For instance, an N-acyloxazolidinone can undergo a diastereoselective reaction to introduce the trifluoromethylated butyl group, followed by conversion of the acyl group to an amine.

| Chiral Auxiliary | Intermediate | Key Transformation | Outcome |

|---|---|---|---|

| N-tert-Butanesulfinamide | Chiral N-tert-butanesulfinyl imine | Diastereoselective reduction | Enantiomerically enriched trifluoromethylated amines. rsc.org |

| Evans Oxazolidinones | N-Acyl oxazolidinone | Diastereoselective alkylation/functionalization | Precursors to chiral trifluoromethylated amines. researchgate.netrsc.org |

Asymmetric Catalysis (e.g., Transition-Metal Catalysis, Organocatalysis)

Transition-metal catalysis and organocatalysis are powerful tools for the enantioselective synthesis of chiral amines. The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common and effective strategy. Both transition-metal-catalyzed hydrogenation and organocatalytic transfer hydrogenation have been successfully employed to produce α-trifluoromethyl amines with high enantiomeric excess. For instance, the hydrogenation of N-aryl trifluoromethyl imines using chiral metal catalysts or the transfer hydrogenation with Hantzsch esters or benzothiazolines promoted by chiral phosphoric acids can yield the desired chiral amines.

A notable example in the synthesis of a closely related analog, 2-amino-4,4,4-trifluorobutanoic acid, involves a multi-step sequence starting from a benzyl-protected bromoalkene. A key step is the Sharpless asymmetric dihydroxylation, which introduces chirality into the molecule with high stereocontrol nih.gov.

Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a robust method for synthesizing chiral amines. For example, the asymmetric isomerization of trifluoromethyl imines catalyzed by cinchona alkaloids has been shown to produce both aryl and alkyl trifluoromethylated amines with high enantioselectivity. The success of this method relies on the ability of the organocatalyst to facilitate a proton transfer in a stereocontrolled manner.

Biocatalytic Strategies for Enantioselective Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as amine dehydrogenases (AmDHs), transaminases (TAs), and imine reductases (IREDs) are increasingly used for the asymmetric synthesis of amines.

Reductive amination of ketones is a prominent biocatalytic approach. Wild-type and engineered amine dehydrogenases have demonstrated efficacy in the synthesis of small chiral 2-aminoalkanes from their corresponding ketones with high conversion and enantioselectivity frontiersin.org. For example, the biocatalytic synthesis of (S)-butan-2-amine has been achieved with high enantiomeric excess using an AmDH frontiersin.org. This strategy could be hypothetically applied to the synthesis of this compound from 4,4,4-trifluorobutan-2-one.

Recent advancements in biocatalysis have also led to the development of enzyme-catalyzed N-H bond insertion reactions. Engineered variants of cytochrome c552 have been used for the asymmetric synthesis of enantioenriched α-trifluoromethyl amines from aryl amines and diazo reagents, demonstrating the potential of biocatalysis to create novel carbon-nitrogen bonds with high stereocontrol rochester.edu.

N-Trifluoromethylation Reactions Utilizing this compound Derivatives

The direct introduction of a trifluoromethyl group onto a nitrogen atom is a challenging yet valuable transformation. Derivatives of amines like this compound can be utilized in these reactions, which are broadly categorized based on the nature of the trifluoromethylating agent.

Electrophilic Trifluoromethylation Reagents and Mechanisms

Electrophilic trifluoromethylating reagents are compounds that deliver a "CF3+" equivalent to a nucleophilic nitrogen atom. Prominent examples of such reagents include hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Umemoto's reagents). These reagents react with primary and secondary amines, including derivatives of this compound, to form N-trifluoromethylated products. The mechanism generally involves the nucleophilic attack of the amine on the electrophilic trifluoromethyl source.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation involves the reaction of a nucleophilic amine with a reagent that acts as a source of an electrophilic trifluoromethyl group, or a formal umpolung strategy. One such method involves the reaction of an amine with a trifluoromethylthiolating reagent to form a thiocarbamoyl fluoride (B91410) intermediate, which is then converted to the N-CF3 amine using a fluoride source like AgF nih.gov. This one-pot synthesis is rapid, operationally simple, and highly selective nih.gov.

Radical Trifluoromethylation Pathways

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then reacts with the amine derivative. These radicals can be generated from various precursors, such as CF3I or CF3SO2Na (Langlois' reagent), often under photoredox catalysis conditions. The trifluoromethyl radical can then be trapped by a suitable amine derivative to form the N-trifluoromethylated product.

Deaminative Trifluoromethylation of Aliphatic Primary Amines

A recent and powerful strategy for introducing a trifluoromethyl group is through the deaminative functionalization of primary amines. This method allows for the conversion of a C-N bond into a C-CF3 bond.

An efficient and site-specific deaminative trifluoromethylation of aliphatic primary amines has been developed, which could be applied to this compound. This reaction proceeds at room temperature using an N-anomeric amide (Levin's reagent) and a bench-stable copper-based trifluoromethylating agent (Grushin's reagent) under blue light irradiation nih.govnih.gov. The reaction exhibits good functional group tolerance and provides moderate to good yields nih.govnih.gov. Mechanistic studies suggest a radical mechanism is at play nih.govnih.gov. This method is particularly valuable for the late-stage functionalization of complex molecules.

Below is a table summarizing the general characteristics of the different trifluoromethylation approaches:

| Trifluoromethylation Approach | Reagent Type | Key Reagents/Catalysts | General Mechanism |

| Electrophilic | "CF3+" source | Togni's reagents, Umemoto's reagents | Nucleophilic attack by amine |

| Nucleophilic | "CF3-" source (formal) | (Me4N)SCF3, AgF | Umpolung, thiocarbamoyl fluoride intermediate |

| Radical | •CF3 source | CF3I, CF3SO2Na, Photoredox catalysts | Radical addition to amine derivative |

| Deaminative | C-N to C-CF3 conversion | Levin's reagent, Grushin's reagent | Radical-mediated deamination and trifluoromethylation |

Green Chemistry and Sustainable

In the pursuit of more environmentally benign chemical manufacturing, green chemistry principles are increasingly being integrated into the synthesis of valuable compounds like this compound and its analogs. This section explores two promising sustainable methodologies, mechanochemical synthesis and flow chemistry, which offer significant advantages over traditional batch processing in terms of waste reduction, energy efficiency, and safety.

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a compelling green alternative to solvent-based synthesis. By grinding or milling solid reactants together, often in the absence of or with minimal solvent, this technique can lead to higher yields, shorter reaction times, and reduced waste generation.

While specific research on the mechanochemical synthesis of this compound is not yet prevalent, studies on analogous compounds, such as fluorinated imines and trifluoromethyl arenes, demonstrate the potential of this approach. For instance, a solvent-free mechanochemical method for synthesizing fluorinated imines, which are precursors to amines, involves the manual grinding of equimolar amounts of fluorinated benzaldehydes and various anilines or chiral benzylamines. This method produces the desired imines in good to excellent yields within a short reaction time of just 15 minutes, often without the need for further purification. mdpi.com

Another relevant study showcases a one-pot mechanochemical procedure for the synthesis of trifluoromethyl arenes from aromatic amines. diva-portal.org This process utilizes nanocellulose as a green reaction medium, highlighting the synergy between mechanochemistry and the use of sustainable materials. The reaction proceeds through the selective substitution of an aromatic amino group with a CF3 functionality, achieving excellent yields for a variety of derivatives. diva-portal.org

These examples underscore the promise of mechanochemistry for the clean and efficient synthesis of trifluoromethylated amines. The principles demonstrated, such as solvent-free conditions and the use of benign additives, could foreseeably be adapted for the synthesis of aliphatic amines like this compound.

Table 1: Comparison of Mechanochemical Synthesis of Fluorinated Imines with Traditional Methods No interactive data table was generated because the data is not suitable for an interactive table.

| Product | Mechanochemical Yield (%) | Traditional Method Yield (%) | Reaction Time (Mechanochemical) | Solvent (Traditional) | Reference |

| N-(2-fluorobenzylidene)aniline | 98 | 95 | 15 min | Ethanol | mdpi.com |

| N-(2,4-difluorobenzylidene)aniline | 96 | 92 | 15 min | Ethanol | mdpi.com |

| N-(2,4,6-trifluorobenzylidene)aniline | 94 | 90 | 15 min | Ethanol | mdpi.com |

| N-(pentafluorobenzylidene)aniline | 92 | 88 | 15 min | Ethanol | mdpi.com |

Flow Chemistry Applications in Trifluoromethyl Amine Synthesis

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and greater consistency compared to batch reactors. europa.eu The small reactor volumes inherent in flow systems are particularly advantageous when dealing with highly exothermic or hazardous reactions, which can be common in fluorination chemistry. europa.eu

The application of flow chemistry to the synthesis of active pharmaceutical ingredients (APIs) has demonstrated its potential for producing complex molecules in a more efficient and sustainable manner. mdpi.com While a specific flow synthesis for this compound is not extensively documented, the principles have been successfully applied to the synthesis of other fluorinated and amino-containing compounds.

Furthermore, the synthesis of other amino compounds, such as 3-amino-4-amidoximinofurazan, has been successfully translated to a continuous-flow platform. rsc.org This resulted in a significant reduction in reaction time and enhanced safety due to the small reaction volumes and superior temperature control. rsc.org These examples strongly suggest that a continuous-flow process could be designed for the synthesis of this compound, potentially offering a safer, more scalable, and environmentally friendly alternative to traditional batch methods.

Table 2: Key Advantages of Flow Chemistry in Chemical Synthesis No interactive data table was generated because the data is not suitable for an interactive table.

| Feature | Advantage | Relevance to Trifluoromethyl Amine Synthesis |

| Precise Control | Enhanced control over temperature, pressure, and mixing. | Improved selectivity and yield in fluorination and amination reactions. |

| Enhanced Safety | Small reactor volumes minimize the risk of runaway reactions. | Safe handling of potentially energetic or hazardous reagents and intermediates. |

| Improved Efficiency | Higher yields and shorter reaction times. | Increased productivity and reduced manufacturing costs. |

| Scalability | Seamless transition from laboratory to production scale. | Facilitates the large-scale production of this compound. |

| Automation | Potential for automated synthesis and optimization. | Reduced manual handling and improved process consistency. |

Chemical Reactivity and Derivatization of 4,4,4 Trifluorobutan 2 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group in 4,4,4-trifluorobutan-2-amine serves as a key reactive site, participating in a range of nucleophilic reactions typical of primary amines. These reactions allow for the straightforward introduction of diverse functional groups, leading to a variety of derivatives.

Amidation and Acylation Reactions

This compound readily undergoes amidation and acylation reactions when treated with carboxylic acids, acid chlorides, or acid anhydrides. These reactions result in the formation of stable amide bonds. The general transformation involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

For instance, the reaction with an acid chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion yields the corresponding N-(4,4,4-trifluorobutan-2-yl)amide. Such reactions are often carried out in the presence of a base, like pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Similarly, acylation can be achieved using acid anhydrides. The reaction mechanism is analogous, with a carboxylate ion acting as the leaving group. The N-trifluoroacetyl-protected amidoketones can be synthesized through a one-pot triflic-acid-promoted reaction nih.gov.

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl Chloride | N-(4,4,4-Trifluorobutan-2-yl)acetamide | Base (e.g., pyridine), inert solvent |

| Benzoic Anhydride (B1165640) | N-(4,4,4-Trifluorobutan-2-yl)benzamide | Typically requires heating |

| Trifluoroacetic Anhydride | N-(4,4,4-Trifluorobutan-2-yl)-2,2,2-trifluoroacetamide | Mild conditions, often used for derivatization for analysis nih.gov |

Alkylation and Reductive Amination as Reactants

As a primary amine, this compound can be alkylated by reacting with alkyl halides. However, direct alkylation often leads to a mixture of mono- and poly-alkylated products, making it a less controlled method for synthesizing secondary or tertiary amines masterorganicchemistry.com.

A more controlled and widely used method for introducing alkyl groups is reductive amination masterorganicchemistry.comwikipedia.orgsigmaaldrich.com. This one-pot reaction involves the initial formation of an imine by reacting this compound with an aldehyde or a ketone, followed by the in-situ reduction of the imine to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.comcommonorganicchemistry.com. The choice of reducing agent is crucial; for example, sodium cyanoborohydride is effective because it selectively reduces the imine in the presence of the carbonyl starting material masterorganicchemistry.com.

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | Sodium triacetoxyborohydride | N-Methyl-4,4,4-trifluorobutan-2-amine |

| Acetone | Sodium cyanoborohydride | N-Isopropyl-4,4,4-trifluorobutan-2-amine |

| Benzaldehyde | Sodium borohydride | N-Benzyl-4,4,4-trifluorobutan-2-amine |

Formation of Ureas, Carbamates, and Sulfonamides

The primary amine of this compound can be derivatized to form ureas, carbamates, and sulfonamides, which are important functional groups in medicinal chemistry.

Ureas are typically synthesized by reacting the amine with an isocyanate bioorganic-chemistry.com. For instance, treatment of this compound with an appropriate isocyanate (R-N=C=O) yields the corresponding N-alkyl-N'-(4,4,4-trifluorobutan-2-yl)urea. Alternatively, ureas can be prepared from Boc-protected amines which are transformed into isocyanates in situ nih.govresearchgate.net.

Carbamates can be formed by reacting this compound with a chloroformate, such as benzyl chloroformate or ethyl chloroformate google.com. This reaction proceeds under basic conditions to afford the N-alkoxycarbonyl derivative. Another method involves a three-component coupling of an amine, carbon dioxide, and a halide organic-chemistry.orggoogle.com.

Sulfonamides are readily prepared by the reaction of this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base nih.govfrontiersrj.com. This reaction, known as sulfonylation, is a robust method for creating stable sulfonamide linkages. The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A common method involves the reaction of an aliphatic or aromatic sulfonyl chloride with an amine nih.gov.

Influence of the Trifluoromethyl Group on Reaction Profiles

The trifluoromethyl (-CF₃) group at the γ-position exerts a significant influence on the reactivity of the primary amine in this compound through both electronic and steric effects.

Electronic Effects on Basicity and Nucleophilicity

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms nih.govmdpi.com. This inductive effect (-I effect) pulls electron density away from the nitrogen atom of the amine. As a result, the lone pair of electrons on the nitrogen is less available to donate to a proton or an electrophile.

This reduced electron density has a profound impact on the basicity and nucleophilicity of the amine:

Basicity: The basicity of an amine is determined by the availability of its lone pair of electrons to accept a proton. Due to the electron-withdrawing nature of the -CF₃ group, this compound is significantly less basic than its non-fluorinated analog, butan-2-amine. A linear correlation exists between increasing fluoride (B91410) substitution at the α-position and the basicity of the amine nih.gov. Electron-withdrawing groups generally decrease the basicity of amines unacademy.commasterorganicchemistry.com.

Nucleophilicity: Similar to basicity, the nucleophilicity of the amine is also diminished. The reduced electron density on the nitrogen atom makes it a weaker nucleophile compared to simple alkylamines. This can affect the reaction rates of nucleophilic substitution and addition reactions. While the amine is still reactive towards strong electrophiles, reactions with weaker electrophiles may require more forcing conditions.

Steric Effects on Reaction Stereoselectivity

The trifluoromethyl group is sterically more demanding than a methyl group mdpi.comjst.go.jp. While not exceptionally large, its steric bulk can influence the stereochemical outcome of reactions involving the chiral center at the 2-position of the butane (B89635) chain.

In reactions where new stereocenters are formed, the trifluoromethyl group can direct the approach of incoming reagents. For example, in diastereoselective reactions, the -CF₃ group can favor the formation of one diastereomer over the other due to steric hindrance. The steric effect of a trifluoromethyl group has been observed to be larger than commonly believed in some reactions jst.go.jpdocumentsdelivered.com. This can be exploited in asymmetric synthesis to control the stereochemistry of the products. The synthesis of α,γ-chiral trifluoromethylated amines has been achieved through stereospecific isomerization of α-chiral allylic amines nih.govacs.orgresearchgate.net.

Formation of Complex Scaffolds and Heterocyclic Systems

Research into the derivatization of fluorinated amines for the creation of complex molecular architectures is a significant field in medicinal and materials chemistry. However, specific studies focusing on this compound as a foundational building block for such scaffolds were not identified.

Cyclization Reactions Leading to Fluorinated Heterocycles (e.g., Azetidines)

A thorough search of chemical databases and scholarly articles did not yield specific examples of cyclization reactions originating from this compound to form fluorinated heterocycles like azetidines. The synthesis of trifluoromethyl-substituted azetidines is documented, but these routes typically proceed from different starting materials, such as the ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes or through multi-step sequences starting from precursors like ethyl-4,4,4-trifluoroacetoacetate. There is no available data to create a table on reaction conditions or yields for the cyclization of this compound into azetidines.

Mechanistic Investigations and Theoretical Studies of 4,4,4 Trifluorobutan 2 Amine Reactions

Elucidation of Reaction Mechanisms in Key Synthetic Transformations

The synthesis of α-trifluoromethyl amines, including 4,4,4-Trifluorobutan-2-amine, often involves several key transformations. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and achieving desired stereoselectivities.

One of the most common methods for synthesizing α-trifluoromethyl amines is the reductive amination of trifluoromethyl ketones . This reaction proceeds through a two-step mechanism. First, the amine undergoes a nucleophilic attack on the carbonyl carbon of the trifluoromethyl ketone to form a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to form a trifluoromethyl-substituted imine or enamine. The subsequent reduction of the C=N double bond, typically with a hydride reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride, yields the final α-trifluoromethyl amine. The reaction is generally carried out under mildly acidic conditions to facilitate both the formation of the imine and the reduction step. For primary amines, the intermediate that is reduced is the imine, while for secondary amines, it is the corresponding iminium ion.

Another significant synthetic route is the nucleophilic addition to trifluoromethyl imines . The strong electron-withdrawing nature of the trifluoromethyl group renders the imine carbon highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. Mechanistic studies have shown that these reactions can be highly diastereoselective, particularly when a chiral auxiliary is attached to the imine nitrogen. For instance, the use of N-sulfinylimines allows for excellent stereocontrol in the addition of organometallic reagents. The stereochemical outcome is dictated by the formation of a six-membered, chair-like transition state where the nucleophile attacks from the sterically less hindered face.

Furthermore, asymmetric isomerization of trifluoromethyl imines has emerged as a powerful method for the synthesis of chiral trifluoromethylated amines. This transformation, often catalyzed by chiral organic catalysts, proceeds via a 1,3-proton shift. Mechanistic investigations suggest that the catalyst facilitates the deprotonation of the imine and subsequent stereoselective protonation to generate the chiral amine. The success of this method is highly dependent on the electronic properties of the N-substituent on the imine, with electron-withdrawing groups generally leading to higher reactivity.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides invaluable insights into the structure, energetics, and reactivity of molecules like this compound, where experimental data may be scarce. Density Functional Theory (DFT) is a commonly employed method for these investigations.

Conformational Analysis and Energy Landscapes

The conformational landscape of α-trifluoromethyl amines is influenced by a combination of steric and electronic effects. For a model compound like 1,1,1-trifluoroethane, DFT calculations have shown that the staggered conformation is more stable than the eclipsed conformation by approximately 2.4 kcal/mol. This preference is attributed to the minimization of torsional strain.

For this compound, the presence of the methyl and trifluoromethyl groups on adjacent carbons, as well as the amino group, leads to a more complex potential energy surface. Computational studies on analogous small molecules suggest that the lowest energy conformers will be those that minimize gauche interactions and maximize stabilizing hyperconjugative interactions. The strong σ-accepting ability of the C-F bonds can lead to significant nN -> σC-C and σC-H -> σC-F hyperconjugative interactions, which play a crucial role in determining the preferred conformations.

| Interaction | Stabilization Energy (kcal/mol) |

| nN -> σC-C | Estimated 2-5 |

| σC-H -> σC-F | Estimated 1-3 |

Note: These are estimated values based on analogous systems and would require specific calculations for this compound.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is significantly perturbed by the trifluoromethyl group. Natural Bond Orbital (NBO) analysis is a powerful tool to dissect the electronic distribution and bonding interactions within the molecule.

NBO analysis of a model compound like trifluoroethylamine would reveal a significant polarization of the C-F bonds, with the fluorine atoms bearing a substantial negative natural charge and the adjacent carbon atom a corresponding positive charge. This inductive effect propagates through the carbon skeleton, influencing the charge distribution on the amino group. The nitrogen lone pair (nN) will exhibit reduced electron density and p-character compared to a non-fluorinated analogue, which has direct implications for its basicity and nucleophilicity.

| Orbital | Occupancy | Energy (a.u.) | Key Interactions |

| nN | ~1.98 e | ~ -0.45 | nN -> σC-C |

| σC-F | ~1.99 e | ~ -1.5 | |

| σC-F | ~0.05 e | ~ +0.5 | σC-H -> σ*C-F |

Note: The values in this table are illustrative and based on general principles and data from simple amines. Specific calculations are needed for this compound.

Transition State Characterization and Reaction Pathway Prediction

Computational studies are instrumental in characterizing the transition states of reactions involving α-trifluoromethyl amines. For instance, in the nucleophilic addition to a trifluoromethyl imine, DFT calculations can be used to locate the transition state structure and calculate its energy. This allows for the prediction of reaction barriers and the elucidation of the factors that control stereoselectivity.

The transition state for such an addition would likely involve the nucleophile approaching the electrophilic imine carbon at a specific trajectory, often dictated by minimizing steric hindrance and maximizing orbital overlap. The geometry of the transition state, including key bond lengths and angles, can be precisely determined through these calculations. The calculated activation energy provides a quantitative measure of the reaction rate, which can be correlated with experimental kinetic data.

Structure-Reactivity Relationships in Trifluoromethyl Amine Chemistry

The trifluoromethyl group exerts a profound influence on the reactivity of the amino group in this compound. The strong electron-withdrawing nature of the CF3 group significantly reduces the basicity of the amine. acs.orgacs.org This is a well-documented effect, with the pKa values of fluoroalkylamines being substantially lower than their non-fluorinated counterparts. acs.orgacs.orgresearchgate.net For example, the pKa of trifluoroethylamine is around 5.7, whereas that of ethylamine (B1201723) is approximately 10.7. This decreased basicity is a direct consequence of the inductive effect of the fluorine atoms, which destabilizes the protonated form of the amine.

| Amine | pKa |

| Ethylamine | ~10.7 |

| Trifluoroethylamine | ~5.7 |

| Pentafluoropropylamine | ~5.6 |

| Heptafluorobutylamine | ~5.5 |

Data sourced from studies on fluoroalkylamines. acs.orgacs.orgresearchgate.net

This reduced basicity also translates to lower nucleophilicity, which can impact the rates of reactions where the amine acts as a nucleophile. However, the trifluoromethyl group can also enhance the reactivity in other ways. For example, in reactions involving the deprotonation of the N-H bond, the increased acidity of the amine can be advantageous.

The Hammett equation provides a quantitative framework for understanding the electronic effects of substituents on the reactivity of aromatic systems. pharmacyfreak.com While not directly applicable to aliphatic amines, the principles can be extended. The trifluoromethyl group is a strong electron-withdrawing group, as indicated by its positive Hammett sigma (σ) value. pharmacyfreak.com This electronic effect is primarily inductive (-I effect) and has a significant impact on the reaction rates and equilibria of reactions involving the amine or adjacent functional groups. For instance, in the anilinolysis of aromatic compounds, the presence of a trifluoromethyl group on the aniline (B41778) nucleophile generally decreases the reaction rate due to the reduced nucleophilicity of the amino group.

Applications of 4,4,4 Trifluorobutan 2 Amine As a Building Block in Advanced Organic Synthesis

Construction of Complex Organic Molecules

The strategic incorporation of 4,4,4-trifluorobutan-2-amine into larger molecular structures allows for the synthesis of novel compounds with tailored properties. Its dual functionality enables a wide range of chemical transformations, positioning it as a key intermediate in multi-step synthetic sequences.

The inherent chirality of this compound makes it an excellent precursor for the synthesis of other enantiomerically pure intermediates, which are crucial components in the production of pharmaceuticals and agrochemicals. nih.govrsc.orgtaylorfrancis.com Biocatalytic processes and asymmetric synthesis methods are often employed to produce such chiral amines and their derivatives with high enantiomeric excess. nih.gov The trifluoromethyl group, in particular, has been shown to be beneficial for achieving high enantioselectivity in certain catalytic reactions. nih.gov

The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common and effective strategy for preparing α-trifluoromethyl amines like this compound. nih.gov These chiral amines can then be used in subsequent steps to build more complex chiral molecules, transferring their stereochemical information to the final product.

The amine functionality of this compound provides a reactive handle for its incorporation into a wide variety of molecular structures. It can readily participate in standard amine-based reactions, such as amide bond formation, reductive amination, and nucleophilic substitution, to be integrated into acyclic, heterocyclic, and polycyclic frameworks. nih.gov

Fluorinated cyclohexane (B81311) motifs, for example, have been developed as building blocks for discovery chemistry programs, highlighting the interest in incorporating fluorinated aliphatic rings into larger structures. nih.gov Similarly, this compound can be used to introduce the trifluorinated butyl side chain into diverse scaffolds, leveraging the unique properties conferred by the fluorine atoms. beilstein-journals.org This strategic incorporation can lead to compounds with enhanced biological activity or improved material properties.

One of the most significant applications of this compound is as a precursor for the synthesis of non-proteinogenic fluorinated amino acids. Specifically, it is a key intermediate in the preparation of 2-amino-4,4,4-trifluorobutanoic acid, a fluorinated analogue of leucine (B10760876). nih.govnih.gov Enantiomerically pure derivatives of this amino acid are in high demand for drug design, where they act as bioisosteres of natural amino acids like leucine. nih.gov

The incorporation of fluorinated amino acids into peptides can stabilize specific secondary structures (e.g., α-helices or β-sheets), increase resistance to enzymatic degradation by proteases, and modulate receptor binding affinity. enamine.netmdpi.comprinceton.edu The synthesis of peptides often involves solid-phase techniques where protected amino acids are sequentially coupled. masterorganicchemistry.compeptide.comnih.gov The use of fluorinated amino acids derived from this compound allows for the creation of peptide analogues with enhanced pharmacokinetic and pharmacodynamic profiles. mdpi.com

Table 1: Examples of Fluorinated Amino Acids and Their Significance

| Fluorinated Amino Acid | Parent Amino Acid | Significance of Fluorination |

|---|---|---|

| 2-Amino-4,4,4-trifluorobutanoic acid | Leucine | Acts as a bioisostere, can enhance metabolic stability and binding affinity in peptidomimetics. nih.gov |

| anti-4,4,4-Trifluorothreonine | Threonine | Provides a building block for novel peptides with altered polarity and conformational preferences. nih.gov |

| 4-Fluoro-L-threonine | Threonine | A naturally occurring fluorinated amino acid with antibiotic properties. princeton.edu |

Development of Chiral Ligands and Organocatalysts

The chiral nature of this compound makes it an ideal scaffold for the design and synthesis of novel chiral ligands and organocatalysts. These tools are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Chiral amines are foundational building blocks for a variety of ligand classes. This compound can be derivatized to form bidentate or polydentate ligands for transition metal catalysis. For example, it can be converted into chiral aminophosphines or diamines, which are effective ligands in asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. nih.govnih.gov

The trifluoromethyl group on the ligand backbone can exert a significant electronic influence on the metal center, potentially enhancing catalytic activity and enantioselectivity. nih.gov Research has shown that trifluoromethyl substituents on chiral diamine ligands used in iridium-catalyzed asymmetric transfer hydrogenation were beneficial to achieving high enantioselectivities. nih.gov

Organocatalysts derived from chiral amines have become a third pillar of asymmetric synthesis, alongside metal catalysis and biocatalysis. mdpi.comresearchgate.net Bifunctional organocatalysts, which often contain a chiral amine scaffold (like that provided by this compound) and a hydrogen-bond donor moiety (such as a thiourea (B124793) or squaramide), can simultaneously activate both the nucleophile and the electrophile in a reaction. mdpi.comrsc.org

These catalysts are effective in a wide range of enantioselective transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. researchgate.netmdpi.com The development of catalysts from this compound could lead to new, highly effective systems for stereoselective C-C bond formation, leveraging the unique steric and electronic properties of the fluorinated side chain to control the stereochemical outcome of the reaction. nih.govnih.gov

Table 2: Potential Enantioselective Reactions Using Catalysts Derived from Chiral Amines

| Reaction Type | Catalyst Function | Potential Advantage of Fluorination |

|---|---|---|

| Asymmetric Transfer Hydrogenation | Forms a chiral complex with a transition metal (e.g., Iridium, Ruthenium) to deliver hydrogen stereoselectively. nih.gov | Can tune the electronic properties of the metal center, leading to higher enantioselectivity. nih.gov |

| Michael Addition | A bifunctional catalyst activates the nucleophile via enamine formation and the electrophile via hydrogen bonding. mdpi.comresearchgate.net | May alter the conformational bias of the catalyst-substrate complex, improving facial discrimination. |

| Aldol Reaction | Promotes the formation of a chiral enamine intermediate that reacts with an aldehyde. mdpi.comnih.gov | The electron-withdrawing nature of the CF3 group can influence the nucleophilicity of the enamine. |

| Mannich Reaction | Catalyzes the enantioselective addition of an enolizable carbonyl compound to an imine. mdpi.com | Steric bulk and electronic effects of the fluorinated group can enhance stereocontrol. |

Role in Materials Science Research as a Monomer or Modifier

Extensive searches of scientific literature and patent databases did not yield specific examples of this compound being utilized as a monomer or a modifier in materials science research. While the incorporation of fluorinated compounds, particularly those containing trifluoromethyl groups, is a well-established strategy for enhancing polymer properties, the direct application of this compound in this context is not documented in the available literature.

The primary amino group and the trifluoromethyl group in this compound suggest its potential for such applications. In theory, the amine functionality could be used for the synthesis of various polymers, such as polyamides and polyurethanes, through reactions with appropriate comonomers like dicarboxylic acids or diisocyanates. The presence of the trifluoromethyl group would be expected to impart desirable properties to the resulting materials, including increased thermal stability, chemical resistance, and hydrophobicity, along with a lower dielectric constant.

Furthermore, the amine group could potentially be used to graft this compound onto the surface of other polymers, thereby modifying their surface properties. Such a modification could be employed to enhance lubricity, reduce surface energy, and improve resistance to biofouling.

However, it is crucial to reiterate that these are hypothetical applications based on the chemical structure of this compound and the known effects of trifluoromethyl groups on polymer properties. There is currently a lack of published research to substantiate these potential roles with experimental data or detailed findings.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 4,4,4 Trifluorobutan 2 Amine

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of 4,4,4-Trifluorobutan-2-amine, offering unparalleled precision in mass determination. This capability allows for the unambiguous confirmation of the elemental composition of the molecule and its fragments.

Reaction Monitoring: In the synthesis of this compound, HRMS can be employed to monitor the progress of the reaction in real-time. By analyzing aliquots of the reaction mixture, researchers can track the consumption of reactants and the formation of the desired product, as well as any intermediates or byproducts. This provides valuable kinetic data and aids in optimizing reaction conditions such as temperature, pressure, and catalyst loading.

Product Confirmation: Following synthesis and purification, HRMS is used to confirm the identity and purity of this compound. The high mass accuracy of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers allows for the determination of the molecular formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. nih.govnih.gov Fragmentation analysis (MS/MS) can further provide structural information, confirming the connectivity of the atoms within the molecule.

Interactive Data Table: Illustrative HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) | Elemental Composition |

| [M+H]⁺ | 128.0682 | 128.0680 | -1.56 | C₄H₉F₃N |

| [M-NH₂]⁺ | 111.0416 | 111.0415 | -0.90 | C₄H₆F₃ |

| [M-CF₃]⁺ | 59.0757 | 59.0756 | -1.69 | C₂H₇N |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Fluorine NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of this compound in solution. While standard ¹H and ¹³C NMR provide basic structural information, advanced NMR techniques offer deeper insights.

Fluorine-19 (¹⁹F) NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is particularly informative. biophysics.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The chemical shift of the CF₃ group is highly sensitive to its electronic environment, providing valuable information about the molecule's structure and purity. dtic.milscholaris.ca A single sharp signal is typically observed for the three equivalent fluorine atoms, and its chemical shift can be indicative of the success of the fluorination reaction.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between atoms.

COSY: A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, helping to map out the carbon skeleton of the molecule.

HSQC: An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

These advanced NMR methods, in combination, provide a comprehensive picture of the molecular structure of this compound. nih.gov

Interactive Data Table: Typical NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | ~3.2 | m | - | CH-NH₂ |

| ¹H | ~2.4 | m | - | CH₂ |

| ¹H | ~1.2 | d | ~6.5 | CH₃ |

| ¹³C | ~50 | - | - | CH-NH₂ |

| ¹³C | ~35 (q) | q | ~28 | CH₂ |

| ¹³C | ~127 (q) | q | ~277 | CF₃ |

| ¹³C | ~20 | - | - | CH₃ |

| ¹⁹F | ~-74 | t | ~9 | CF₃ |

X-ray Crystallography for Absolute Configuration Determination

For chiral molecules like this compound, determining the absolute configuration of its stereocenter is crucial, especially in pharmaceutical applications where enantiomers can have different biological activities. X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govspringernature.com

To perform X-ray crystallography, a single, high-quality crystal of an enantiomerically pure derivative of this compound is required. The amine can be derivatized with a chiral auxiliary of known absolute configuration or a heavy atom to facilitate the determination of the absolute stereochemistry using anomalous dispersion. nih.govresearchgate.net The resulting crystal is then irradiated with X-rays, and the diffraction pattern is analyzed to generate a detailed 3D model of the molecule, confirming the absolute configuration as either (R) or (S). researchgate.net

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Assessment

Chiral chromatography is essential for separating the enantiomers of this compound and determining the enantiomeric excess (e.e.) of a sample. nih.gov This is critical in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for enantioseparation. nih.gov It employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.comsigmaaldrich.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. lcms.cz By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. nih.gov

Chiral Gas Chromatography (GC): For volatile compounds like this compound, or its volatile derivatives, chiral GC is a powerful alternative. nih.gov Similar to chiral HPLC, it uses a capillary column coated with a chiral stationary phase to separate the enantiomers. The choice of the CSP and the operating conditions (e.g., temperature program, carrier gas flow rate) are optimized to achieve baseline separation of the enantiomers.

Interactive Data Table: Example Chiral HPLC Method for this compound

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | ~5.2 min |

| Retention Time (S-enantiomer) | ~6.8 min |

These advanced analytical methodologies provide a robust framework for the comprehensive characterization of this compound, ensuring its structural integrity, stereochemical purity, and successful synthesis.

Future Directions and Emerging Research Areas in 4,4,4 Trifluorobutan 2 Amine Chemistry

Development of Novel and More Efficient Synthetic Routes

The synthesis of α-trifluoromethyl amines, including 4,4,4-Trifluorobutan-2-amine, remains an active area of research. While established methods exist, the development of more efficient, scalable, and operationally simple protocols is a key objective. Current research highlights a move towards one-pot reactions and the use of readily available, stable reagents to improve accessibility and yield.

One promising approach involves the N-trifluoromethylation of amines using carbon disulfide (CS2) and silver fluoride (B91410) (AgF). chinesechemsoc.org This method allows for the synthesis of N-CF3 compounds in a single step from secondary amines. chinesechemsoc.org Another innovative strategy employs the bench-stable reagent (Me4N)SCF3 with AgF for a rapid, one-pot synthesis of trifluoromethylated amines at room temperature. nih.gov This reaction proceeds through a thiocarbamoyl fluoride intermediate and demonstrates high functional group tolerance, making it suitable for late-stage modifications of complex molecules. nih.gov

Furthermore, new routes starting from different precursors are being explored. The Malcolmson lab has demonstrated that gem-difluoroazadienes can serve as novel building blocks for synthesizing chiral alpha-trifluoromethyl amines. duke.edu This method involves the silver-catalyzed addition of AgF across the azadiene, followed by a palladium-catalyzed cross-coupling reaction. duke.edu Additionally, the enantioselective synthesis of related compounds like 2-amino-4,4,4-trifluorobutanoic acid has been achieved through methods such as Sharpless asymmetric dihydroxylation of a trifluoromethylated alkene intermediate. nih.govresearchgate.net

Future efforts will likely focus on refining these methods to improve atom economy, reduce the use of expensive or hazardous reagents, and expand the substrate scope to accommodate a wider variety of functional groups.

Table 1: Comparison of Selected Modern Synthetic Strategies for Trifluoromethylated Amines

| Method | Key Reagents | Key Features | Advantages |

| N-Trifluoromethylation | Secondary Amine, CS2, AgF | One-step reaction | Operationally simple, uses readily available starting materials. chinesechemsoc.org |

| Umpolung Strategy | Amine, (Me4N)SCF3, AgF | One-pot, room temperature reaction via thiocarbamoyl fluoride intermediate | Rapid, highly selective, high functional group tolerance. nih.gov |

| From gem-difluoroazadienes | gem-difluoroazadiene, AgF, Phosphine catalyst, Pd catalyst | Forms a metastable alpha-CF3 azaallyl–silver intermediate | Novel building block approach for chiral amines. duke.edu |

| Asymmetric Synthesis | Trifluoromethylated alkene | Sharpless asymmetric dihydroxylation, nucleophilic opening | Provides enantioselective control for chiral products. nih.govresearchgate.net |

Exploration of Expanded Synthetic Utility in Complex Molecule Construction

The incorporation of the this compound motif into complex molecules is a primary driver of synthetic research, largely due to its potential applications in medicinal chemistry. researchgate.net The α-trifluoromethyl amine group can act as a bioisostere for an amide, offering resistance to proteolysis while mimicking some of its hydrogen-bonding characteristics. nih.govduke.edu This makes it a valuable building block for drug discovery.

Future research will focus on demonstrating the utility of this compound and its derivatives in the total synthesis of bioactive natural products and the design of novel pharmaceutical agents. The development of late-stage functionalization techniques, where the trifluoromethyl amine moiety is introduced at a late step in a synthetic sequence, is particularly valuable. nih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

The synthesis of 2- and 3-trifluoromethylmorpholines has highlighted the potential of such fluorinated amines as building blocks for drug discovery, demonstrating the importance of creating a diverse toolbox of trifluoromethylated scaffolds. enamine.net The utility of these building blocks has been showcased in the concise synthesis of molecules like HDAC6 inhibitors, demonstrating their practical application in accessing medicinally relevant chemical space. duke.edu

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize synthetic planning and execution. researchgate.net For complex targets like fluorinated amines, machine learning (ML) algorithms can accelerate the discovery and optimization of synthetic routes. dntb.gov.uanih.gov

Future applications in the context of this compound chemistry include:

Reaction Prediction: AI models can predict the outcomes of unknown or hypothetical reactions, suggesting novel synthetic pathways that might not be obvious to a human chemist. researchgate.net

Condition Optimization: Machine learning can analyze the complex interplay of reagents, catalysts, solvents, and temperature to predict the optimal conditions for maximizing yield and minimizing byproducts. acs.orgnottingham.ac.uk This is particularly useful for navigating the intricate reaction landscapes of deoxyfluorination and trifluoromethylation reactions. acs.org

Retrosynthesis Planning: Computer-Aided Synthesis Planning (CASP) tools, powered by AI, can propose entire synthetic routes to a target molecule starting from available precursors. nih.govnottingham.ac.uk This can significantly shorten the time required to design and execute a synthesis.

By training algorithms on large datasets of known chemical reactions, researchers can create predictive models that guide experimental work, reducing the number of trial-and-error experiments needed and making the synthesis process more efficient and data-driven. nih.gov

Innovations in Sustainable and Environmentally Benign Synthesis Protocols

In line with the global push for green chemistry, a significant future direction is the development of sustainable methods for synthesizing this compound. mdpi.comnih.gov This involves minimizing waste, reducing energy consumption, and replacing hazardous reagents with more environmentally friendly alternatives. nih.govresearchgate.net

Key areas of innovation include:

Biocatalysis: The use of enzymes, such as reductive aminases, offers a highly selective and mild route to chiral fluoroamines. nih.gov Enzymatic reactions are typically performed in aqueous media under ambient conditions, drastically reducing the environmental impact compared to traditional chemical methods. nih.gov

Mechanochemistry: Solvent-free mechanochemical methods, which use mechanical force (e.g., grinding) to drive reactions, represent a powerful green chemistry approach. mdpi.com This technique has been successfully applied to the synthesis of fluorinated imines, which are direct precursors to amines, achieving high yields in short reaction times without the need for hazardous solvents. mdpi.com

Benign Reagents and Solvents: Research is focused on replacing hazardous reagents with safer alternatives. For instance, efforts are underway to replace traditional deoxyfluorination reagents like DAST with more sustainable options. acs.org The use of benign C1 sources like carbon dioxide (CO2) and carbon disulfide (CS2) is also being explored. acs.orgnih.gov Furthermore, shifting from volatile organic solvents to greener alternatives like water or supercritical CO2 is a central tenet of sustainable synthesis. nih.gov

Energy Efficiency: Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netthaiscience.info

These sustainable protocols not only reduce the environmental footprint of chemical synthesis but also often lead to safer and more cost-effective processes. mdpi.com

Investigation of Unique Reactivity Profiles Induced by the Trifluoromethyl Group in Novel Chemical Space

The trifluoromethyl group exerts a powerful influence on the physicochemical properties of a molecule due to its strong electron-withdrawing nature and high lipophilicity. researchgate.netmdpi.com A key area of future research is to systematically investigate how the CF3 group in this compound modulates its reactivity and to leverage these properties to explore novel chemical transformations.

The presence of the CF3 group significantly lowers the basicity of the adjacent amine compared to its non-fluorinated analogue. nih.gov This altered electronic profile can be exploited to achieve selective reactions that would not be possible otherwise. For example, the modified acidity and basicity can influence the molecule's behavior in catalyzed reactions or as a nucleophile.

Researchers are interested in exploring how the CF3 group affects:

C-H Bond Activation: The electron-withdrawing effect of the CF3 group can influence the reactivity of nearby C-H bonds, potentially enabling novel functionalization reactions.

Nucleophilicity and Basicity: A quantitative understanding of how the CF3 group modulates the amine's nucleophilicity is crucial for designing new reactions where it acts as a building block. nih.gov

Conformational Preferences: The steric bulk and electronic properties of the CF3 group can lock the molecule into specific conformations, which can be exploited to control the stereochemical outcome of reactions.

By exploring these unique reactivity profiles, chemists can expand the synthetic toolbox and utilize trifluoromethylated amines like this compound to construct novel molecular architectures with potentially enhanced biological or material properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4,4,4-Trifluorobutan-2-amine, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via reductive amination of 4,4,4-trifluorobutan-2-one using ammonia and a reducing agent like sodium cyanoborohydride. For enantiomeric purity, chiral resolution techniques (e.g., diastereomeric salt formation) or asymmetric synthesis using chiral catalysts (e.g., Ru-BINAP complexes) are recommended. Enantiomers are often isolated as hydrochloride salts, as seen in chiral building block catalogs . Characterization via -NMR and chiral HPLC confirms purity.

Q. How should this compound be purified to remove fluorinated byproducts?

- Methodological Answer : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) effectively removes polar impurities. For volatile fluorinated byproducts, fractional distillation under reduced pressure is advised. Final purity (>98%) can be verified via GC-MS or -NMR, referencing trifluoromethyl group signals at δ -60 to -70 ppm .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : -NMR to confirm amine protons (δ 1.2–1.8 ppm) and -NMR for trifluoromethyl groups.

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z 134.1).

- Chiral HPLC : Using a Chiralpak IC column to resolve enantiomers .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid skin contact due to potential amine toxicity. Store in airtight containers under nitrogen to prevent oxidation. Spills should be neutralized with dilute HCl and absorbed with vermiculite .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

- Methodological Answer : Enantiomers may exhibit divergent binding affinities. For example, the (2R)-enantiomer could show higher activity in enzyme inhibition assays (e.g., dipeptidyl peptidase IV) due to spatial compatibility with active sites. Docking studies paired with X-ray crystallography are recommended to map interactions .

Q. What strategies mitigate fluorinated byproduct formation during large-scale synthesis?

- Methodological Answer : Optimize reaction stoichiometry to minimize over-fluorination. Use flow chemistry for precise temperature control (20–40°C) and in-line -NMR monitoring. Catalytic systems (e.g., Pd/C for hydrogenation) reduce side reactions .

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs)?

- Methodological Answer : Introduce coordinating groups (e.g., pyridine or carboxylate) via nucleophilic substitution at the amine. For example, react with 2-bromopyridine under basic conditions (KCO, DMF, 80°C). MOF crystallinity can be assessed via PXRD and BET surface area analysis .

Q. What role does the trifluoromethyl group play in stabilizing intermediates during photochemical reactions?

- Methodological Answer : The electron-withdrawing CF group stabilizes radical intermediates via inductive effects, as observed in UV-light-mediated C–N coupling reactions. Time-resolved EPR spectroscopy can track radical lifetimes .

Data Contradictions and Resolution

- Evidence Conflict : While some sources suggest reductive amination as a primary route , others emphasize fluorination of pre-built scaffolds . Resolution lies in substrate-specific optimization: For simple amines, reductive amination is preferred; for complex systems, late-stage fluorination may be efficient.

- Safety Data : General protocols for fluorinated amines may not account for this compound’s volatility. Always cross-reference compound-specific MSDS and vapor pressure data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.